3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate is a chemical compound with the molecular formula C16H13ClN2O3 and a molecular weight of 316.747 g/mol . This compound is known for its unique structure, which includes an ester and a hydrazone functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with 3-(2-acetylcarbohydrazonoyl)phenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the ester linkage . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Limited use in specialized chemical processes and material science.
Mechanism of Action
The mechanism of action of 3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Acetylcarbohydrazonoyl)phenyl 3-chlorobenzoate
- 4-(2-Acetylcarbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate
- 4-(2-Acetylcarbohydrazonoyl)phenyl 4-methylbenzoate
Uniqueness
3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and undergo various chemical transformations makes it valuable in research applications .
Properties
CAS No. |
477730-28-2 |
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Molecular Formula |
C16H13ClN2O3 |
Molecular Weight |
316.74 g/mol |
IUPAC Name |
[3-[(E)-(acetylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C16H13ClN2O3/c1-11(20)19-18-10-12-3-2-4-15(9-12)22-16(21)13-5-7-14(17)8-6-13/h2-10H,1H3,(H,19,20)/b18-10+ |
InChI Key |
QXKGXRYWOPASSQ-VCHYOVAHSA-N |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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